4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

Beschreibung

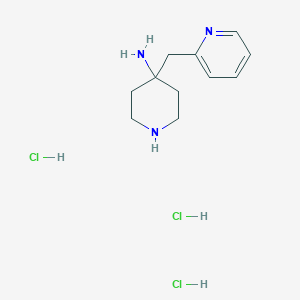

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted with a pyridin-2-ylmethyl group and an amine group at the 4-position, stabilized as a trihydrochloride salt. The trihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development .

Key Characteristics (Inferred from Analogues):

- Molecular Formula: Likely $ \text{C}{11}\text{H}{18}\text{Cl}3\text{N}3 $ (based on similar compounds in ).

- Structural Features: Pyridin-2-yl group at the methyl position of the piperidine ring; amine group at the 4-position of piperidine.

- Applications: Potential use in medicinal chemistry as a scaffold for drug candidates targeting neurological or metabolic disorders.

Eigenschaften

IUPAC Name |

4-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;;/h1-3,6,13H,4-5,7-9,12H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWXIOEMMNOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=N2)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride can be synthesized through several methods. One common method is the Leuckart-Wallach reaction, which involves the reduction of pseudoephedrine or ephedrine with formic acid and ammonium formate. Another method involves the reaction of pyridine with piperidine in the presence of formaldehyde and hydrogen chloride. These methods are typically used in both laboratory and industrial settings to produce the compound.

Analyse Chemischer Reaktionen

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of appropriate catalysts.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Neurological Research

The compound has been identified as having potential interactions with neurotransmitter systems, suggesting its utility in neurological research. Studies indicate that it may interact with receptors involved in neurotransmission, potentially influencing dopaminergic pathways. This interaction could make it a candidate for further investigation in conditions such as Parkinson’s disease and schizophrenia, where dopaminergic dysregulation is a key factor.

Antimicrobial Activity

Recent investigations into similar compounds have shown promising antimicrobial properties. For instance, derivatives exhibiting structural similarities to 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also possess antimicrobial activity worth exploring through systematic studies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include the use of various reagents and solvents to achieve high purity and yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and assess the compound's purity.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound can provide insights into its biological activity. Comparative studies have shown that modifications to the piperidine or pyridine moieties can significantly affect binding affinity to target receptors, influencing both pharmacodynamics and pharmacokinetics .

| Modification | Effect on Activity |

|---|---|

| Alkylation of amines | Increased lipophilicity |

| Fluorination | Enhanced receptor binding |

| Intramolecular hydrogen bonding | Improved stability and activity |

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of compounds related to this compound:

Dopaminergic Activity

A study examined similar piperidine derivatives for their dopaminergic effects, reporting that certain modifications led to enhanced receptor activation. This suggests that this compound could be developed into a therapeutic agent targeting dopaminergic systems.

Antimicrobial Efficacy

Research focused on the antimicrobial properties of related compounds showed significant efficacy against pathogenic bacteria, indicating that this compound may also exhibit similar effects, warranting further exploration through clinical trials .

Wirkmechanismus

The mechanism of action of 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It has been shown to activate dopamine and norepinephrine receptors, leading to increased locomotor activity and other stimulant effects. The compound’s molecular targets include dopamine and norepinephrine transporters, which play a key role in its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison

*Inferred data; †Assumed purity based on analogous compounds.

Key Observations

Substituent Position Effects: The pyridine ring's substitution position (2-, 3-, or 4-) significantly influences electronic properties and binding affinity. For example, pyridin-2-yl derivatives may exhibit stronger hydrogen-bonding interactions due to the nitrogen's proximity to the methyl group . Piperidine amine position (3 vs.

Hydrochloride Stoichiometry:

- Trihydrochloride salts (e.g., 4-(Pyridin-2-ylmethyl)piperidin-4-amine) generally have higher aqueous solubility compared to dihydrochloride analogs (e.g., 1-(Pyridin-4-ylmethyl)piperidin-4-amine dihydrochloride) .

Safety and Handling:

- Compounds like 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride (CAS 1349718-42-8) lack GHS hazard classification, suggesting low acute toxicity . However, proper ventilation and personal protective equipment (PPE) are recommended for all analogs .

Biologische Aktivität

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a dopamine receptor agonist, which could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease. The compound may enhance dopaminergic signaling by increasing receptor affinity or density, thereby influencing neurotransmitter release and neuronal excitability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of piperidine compounds showed significant activity against Mycobacterium tuberculosis, with IC values indicating effective inhibition of bacterial growth (Table 1).

| Compound Name | IC (μM) | GIC (μM) |

|---|---|---|

| Compound A | 14 ± 3 | 8 ± 1 |

| Compound B | 25 | >50 |

| Compound C | 6 ± 1 | 31 ± 10 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages, suggesting its potential as an anti-inflammatory agent. The mechanism involves modulation of nitric oxide (NO) production, which plays a critical role in inflammatory responses.

Case Studies and Research Findings

- Dopaminergic Activity : A study focusing on the dopaminergic properties of similar compounds reported that modifications to the piperidine structure could enhance binding affinity to dopamine receptors, leading to increased efficacy in animal models of Parkinson's disease .

- Antimycobacterial Activity : Another research effort highlighted the effectiveness of piperidine derivatives against M. tuberculosis, with specific emphasis on the SAR that governs their activity. The findings indicated that structural modifications could significantly influence both potency and selectivity against bacterial strains .

- Inflammation Modulation : Further investigations into the anti-inflammatory properties revealed that the compound could reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.